5-Bromo-4-phenyl-1,3-thiazol-2-amine

Catalog No.
S1921554
CAS No.
61954-82-3
M.F
C9H7BrN2S
M. Wt
255.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-phenyl-1,3-thiazol-2-amine

CAS Number

61954-82-3

Product Name

5-Bromo-4-phenyl-1,3-thiazol-2-amine

IUPAC Name

5-bromo-4-phenyl-1,3-thiazol-2-amine

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

InChI

InChI=1S/C9H7BrN2S/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12)

InChI Key

ONHYSHQEAKQAFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)Br

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)Br
  • Potential as a Building Block: The presence of the thiazole ring and amine group suggests 5-Bromo-4-phenyl-1,3-thiazol-2-amine could serve as a building block for the synthesis of more complex molecules with potential biological activity. Research on similar molecules, such as 2-Amino-5-bromo-1,3,4-thiadiazole, highlights its use as a precursor for the synthesis of diverse heterocyclic compounds with various biological properties [].

5-Bromo-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted at the 5-position with a bromine atom and at the 4-position with a phenyl group. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.

The synthesis of 5-Bromo-4-phenyl-1,3-thiazol-2-amine typically involves several key reactions:

  • Formation of Thiazole Ring: The initial step often involves the reaction of p-bromoacetophenone with thiourea in the presence of iodine as a catalyst. This reaction leads to the formation of the thiazole nucleus through cyclization.
  • Substitution Reactions: The thiazole intermediate can undergo further reactions with various electrophiles, such as aldehydes, to yield a range of derivatives. These reactions are generally performed under reflux conditions in ethanol with glacial acetic acid as a catalyst .
  • Characterization: The resulting compounds are characterized using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm their molecular structures.

5-Bromo-4-phenyl-1,3-thiazol-2-amine and its derivatives have been studied for their biological properties, including:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Potential: Certain compounds within this class have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: Research indicates that these compounds may act as inhibitors for various enzymes, contributing to their therapeutic potential .

The synthesis methods for 5-Bromo-4-phenyl-1,3-thiazol-2-amine typically include:

  • Reflux Method: A mixture of p-bromoacetophenone and thiourea is refluxed with iodine for several hours. After cooling, the reaction mixture is treated with ammonium hydroxide to precipitate the thiazole derivative.
  • Condensation Reactions: The thiazole intermediate can be reacted with substituted aldehydes under reflux conditions to produce various derivatives .
  • One-Pot Synthesis: Recent advancements have introduced one-pot methods that allow for the simultaneous formation of multiple functionalized derivatives with higher efficiency .

5-Bromo-4-phenyl-1,3-thiazol-2-amine has several applications:

  • Pharmaceuticals: Its derivatives are being explored as potential drug candidates for treating infections and cancers.
  • Material Science: The compound may find applications in developing new materials due to its unique structural properties.
  • Chemical Probes: It can serve as a chemical probe in biological studies to investigate enzyme interactions and cellular processes.

Studies on 5-Bromo-4-phenyl-1,3-thiazol-2-amine have focused on:

  • Molecular Interactions: Investigations into how this compound interacts with biological macromolecules, such as proteins and nucleic acids.
  • Binding Affinity: Assessing the binding affinity of various derivatives to target enzymes or receptors to evaluate their potential therapeutic effectiveness .

Several compounds share structural similarities with 5-Bromo-4-phenyl-1,3-thiazol-2-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-(4-Bromophenyl)-thiazol-2-aminesSimilar thiazole ring structureDiverse biological activities against pathogens
5-Chloro-4-methylthiazol-2-aminesChlorine substitution at the 5-positionEnhanced antimicrobial activity
5-Iodo-4-nitrophenylthiazolIodine and nitro group substitutionsPotential anti-cancer properties

These compounds are unique due to variations in substituents that influence their biological activity and chemical reactivity. The presence of different halogens or functional groups can significantly alter their pharmacological profiles.

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-4-phenyl-1,3-thiazol-2-amine

Dates

Modify: 2023-08-16

Explore Compound Types